molecular formula C21H21N3O8S B11661530 2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

2,6-Dimethoxy-4-(piperidin-1-ylcarbonothioyl)phenyl 3,5-dinitrobenzoate

Cat. No.: B11661530
M. Wt: 475.5 g/mol
InChI Key: LKYJWBVFSPDRSP-UHFFFAOYSA-N
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Description

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes methoxy groups, a piperidine ring, and a dinitrobenzoate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in different domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the piperidine-1-carbothioyl intermediate: This step involves the reaction of piperidine with a suitable thiocarbonyl reagent under controlled conditions.

    Attachment of the 2,6-dimethoxyphenyl group: This step is achieved through a nucleophilic substitution reaction, where the piperidine-1-carbothioyl intermediate reacts with 2,6-dimethoxyphenyl halide.

    Introduction of the 3,5-dinitrobenzoate group: The final step involves the esterification of the resulting compound with 3,5-dinitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxyphenyl 3,5-dinitrobenzoate
  • 4-(Piperidine-1-carbothioyl)phenyl 3,5-dinitrobenzoate
  • 2,6-Dimethoxy-4-(piperidine-1-carbothioyl)phenyl acetate

Uniqueness

2,6-DIMETHOXY-4-(PIPERIDINE-1-CARBOTHIOYL)PHENYL 3,5-DINITROBENZOATE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both methoxy and nitro groups, along with the piperidine ring, makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H21N3O8S

Molecular Weight

475.5 g/mol

IUPAC Name

[2,6-dimethoxy-4-(piperidine-1-carbothioyl)phenyl] 3,5-dinitrobenzoate

InChI

InChI=1S/C21H21N3O8S/c1-30-17-10-13(20(33)22-6-4-3-5-7-22)11-18(31-2)19(17)32-21(25)14-8-15(23(26)27)12-16(9-14)24(28)29/h8-12H,3-7H2,1-2H3

InChI Key

LKYJWBVFSPDRSP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])OC)C(=S)N3CCCCC3

Origin of Product

United States

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